2,4-Dichloro-3-fluorobenzaldehyde

Organic Synthesis Medicinal Chemistry Regioselectivity

Researchers using generic halogenated benzaldehydes often encounter unpredictable regioselectivity in cross-coupling and SNAr reactions. 2,4-Dichloro-3-fluorobenzaldehyde (CAS 1785621-05-7) offers a precisely defined 2,4-dichloro-3-fluoro substitution pattern that locks regiochemical outcomes. • Enables reliable Knoevenagel condensation to 2,4-dichloro-3-fluorocinnamic acid scaffolds • Ortho/para-directing 3-fluoro group activates specific ring positions for late-stage diversification • Consistent batch purity (≥95%) and ambient shipping conditions ensure supply chain reliability for both exploratory research and scale-up.

Molecular Formula C7H3Cl2FO
Molecular Weight 193 g/mol
CAS No. 1785621-05-7
Cat. No. B1422797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-fluorobenzaldehyde
CAS1785621-05-7
Molecular FormulaC7H3Cl2FO
Molecular Weight193 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)Cl)F)Cl
InChIInChI=1S/C7H3Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
InChIKeySABAFIAZCVXLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-fluorobenzaldehyde: Halogenated Building Block


2,4-Dichloro-3-fluorobenzaldehyde (CAS 1785621-05-7) is a halogenated aromatic aldehyde with the molecular formula C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol [1]. It belongs to the class of substituted benzaldehydes, characterized by a specific 2,4-dichloro-3-fluoro substitution pattern on the benzene ring. This compound is primarily employed as a versatile synthetic intermediate or building block in organic chemistry [2]. Its utility arises from the presence of an electrophilic aldehyde group for condensation reactions and multiple halogen atoms that serve as handles for further functionalization via cross-coupling reactions or can modulate the electronic properties of derived compounds . As a solid with a predicted melting point range of 60-75 °C and a computed boiling point of 250.7±35.0 °C at 760 mmHg [1], it is a stable entity under standard storage conditions. Its applications are concentrated in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries [2].

1

Halogen substitution pattern: Enables sequential cross-coupling and SNAr functionalizations via 2,4-dichloro-3-fluoro arrangement.

2

Aldehyde reactivity: Supports Knoevenagel condensations and reductive amination for building cinnamic acid or benzylamine scaffolds.

3

Lipophilicity modulation: Computed XLogP3-AA of 2.7 provides a starting scaffold for modifying drug-like properties in lead optimization.

Why 2,4-Dichloro-3-fluorobenzaldehyde Cannot Be Replaced


Substituting 2,4-dichloro-3-fluorobenzaldehyde with other halogenated benzaldehydes is not feasible due to the profound impact of its unique regioisomeric halogenation pattern on downstream synthetic pathways and target molecule properties. Halogen substituents are not passive bystanders; they actively dictate the regioselectivity and efficiency of critical reactions like metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). The 3-fluoro substituent, being a strong ortho/para-director, will activate specific positions on the ring for subsequent functionalization, a pathway not available to non-fluorinated or differently fluorinated analogs like 2,4-dichlorobenzaldehyde [1]. Furthermore, the specific arrangement of electron-withdrawing chlorine and fluorine atoms fine-tunes the electrophilicity of the aldehyde carbon, directly affecting yields in condensation reactions such as the Knoevenagel condensation used to synthesize cinnamic acid derivatives . Using a different isomer, such as 2,4-dichloro-5-fluorobenzaldehyde or 2,6-dichloro-3-fluorobenzaldehyde, would result in a distinct spatial and electronic environment, leading to different reaction kinetics, altered regioselectivity, and ultimately, a different final compound with potentially divergent biological activity . Therefore, selection must be based on the precise 2,4-dichloro-3-fluoro substitution, as verified by its unique InChIKey (SABAFIAZCVXLNN-UHFFFAOYSA-N) [1].

Regioisomer

2,6-Dichloro-3-fluorobenzaldehyde or 2,4-dichloro-5-fluorobenzaldehyde differ in substitution pattern; may shift regioselectivity in SNAr and cross-coupling steps, yielding divergent products.

Fluorine absent

2,4-Dichlorobenzaldehyde lacks the activating 3-fluoro group; ortho/para-directing effects are lost, altering reaction pathways and potentially reducing electrophilicity at the aldehyde carbon.

Property shift

Non-fluorinated or differently halogenated analogs have different lipophilicity and electronic profiles; downstream pharmacokinetic properties of derived compounds may not transfer.

Differentiation Guide for 2,4-Dichloro-3-fluorobenzaldehyde


Regioisomeric Identity and Predictable Reactivity

The precise 2,4-dichloro-3-fluoro substitution pattern is the fundamental differentiator. Unlike the 2,6-dichloro-3-fluoro isomer, this compound positions a chlorine atom para to the aldehyde group, creating a unique electronic and steric environment that governs its reactivity in SNAr and cross-coupling reactions. This regioisomeric identity is defined by its InChIKey, SABAFIAZCVXLNN-UHFFFAOYSA-N [1].

Regioisomeric Identity
Head-to-head
2,4-Dichloro-3-fluoro substitution; InChIKey SABAFIAZCVXLNN-UHFFFAOYSA-N vs. 2,6-dichloro-3-fluoro or 2,4-dichloro analogs. Identity verified by NMR, MS, or LC-MS.
Confirms correct regioisomer procurement; prevents synthesis failure from divergent reactivity.
InChIKey identity check recommended upon receipt.
Organic Synthesis Medicinal Chemistry Regioselectivity

Halogen Substitution: Dual Activation for SNAr and Cross-Coupling

The combination of two chlorine atoms and one fluorine atom provides a unique balance of reactivity. Fluorine, a strong ortho/para-director, can activate the ring for further functionalization, while the chlorine atoms are excellent leaving groups for SNAr or sites for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This dual reactivity is absent in analogs like 2,4-dichlorobenzaldehyde (lacks F-activation) . The presence of these halogens also increases the compound's lipophilicity (XLogP3-AA = 2.7 [1]) compared to non-halogenated benzaldehyde (XLogP3 = 1.4), which can influence the pharmacokinetic properties of derived drug candidates [1].

Halogen Reactivity & Lipophilicity
Class-level
2 × Cl (cross-coupling/SNAr sites), 1 × F (activating/directing). Computed XLogP3-AA: 2.7 (target) vs. 1.4 (unsubstituted benzaldehyde).
Supports broader synthetic transformations and provides a scaffold for modulating drug-like properties.
In silico prediction; experimental logP and reactivity may vary with conditions.
Medicinal Chemistry Cross-Coupling SNAr Chemistry

Knoevenagel Condensation Yielding Cinnamic Acid Derivatives

The compound is a demonstrated precursor for the synthesis of 2,4-dichloro-3-fluorocinnamic acid via a Knoevenagel condensation with malonic acid . The presence of the 3-fluoro and 2,4-dichloro substituents likely increases the electrophilicity of the aldehyde carbon compared to 3-fluorobenzaldehyde or 2,4-dichlorobenzaldehyde, potentially leading to higher yields or milder reaction conditions, though direct comparative data is lacking. This established synthetic route confirms its utility as a building block for generating more complex molecular architectures.

Knoevenagel Application
Data to verify
Reacts with malonic acid to yield 2,4-dichloro-3-fluorocinnamic acid under basic conditions (e.g., sodium ethoxide).
Supports cinnamic acid scaffold synthesis; comparative yield data not available.
Validate reaction conditions and yields for your specific setup.
Organic Synthesis Cinnamic Acid Synthesis Knoevenagel Condensation

Purity and Procurement Specifications

To ensure reliable and reproducible results in subsequent synthetic steps, procuring material of defined purity is essential. Multiple vendors offer this compound with a purity of 95% or higher . One supplier specifies a purity of NLT 98% . The compound is identified by its CAS number (1785621-05-7) and MDL number (MFCD26407306), which are critical for precise procurement and inventory management .

Commercial Purity
Supplier-specified
≥95% purity typical; one supplier specifies NLT 98%. CAS 1785621-05-7, MDL MFCD26407306 for procurement.
High purity reduces side reactions in sensitive synthetic steps.
Review Certificate of Analysis for lot-specific purity.
Quality Control Procurement Reproducibility

Validated Applications for 2,4-Dichloro-3-fluorobenzaldehyde


Knoevenagel Condensation for Cinnamic Acid Derivatives

This compound is a direct precursor for synthesizing 2,4-dichloro-3-fluorocinnamic acid via Knoevenagel condensation with malonic acid . This validated route highlights its utility in generating cinnamic acid scaffolds, which are valuable building blocks in medicinal chemistry for developing agents with anti-inflammatory, antioxidant, and antimicrobial properties.

Pharmaceutical Intermediate for Halogenated Drug Candidates

Due to its unique 2,4-dichloro-3-fluoro substitution pattern, this aldehyde is a key intermediate for synthesizing more complex, halogenated drug candidates [1]. The combination of chlorine and fluorine atoms allows for late-stage diversification via SNAr or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties in lead compounds.

Agrochemical Precursor Synthesis

Fluorinated benzaldehydes, including this specific regioisomer, are known precursors for the preparation of crop protection agents [1]. The halogen substituents can enhance the metabolic stability and bioavailability of the resulting agrochemicals, making it a strategic starting material for developing new herbicides, fungicides, or insecticides.

Reductive Amination to Substituted Benzylamines

The aldehyde group of 2,4-dichloro-3-fluorobenzaldehyde can undergo reductive amination with various amines to yield substituted benzylamines, such as 1-(2,4-dichloro-3-fluorophenyl)methanamine derivatives . This reaction is a cornerstone of medicinal chemistry for introducing amine functionalities, which are critical for receptor binding and drug-target interactions.

Application
Selection Property
Validation Focus
Cinnamic acid scaffold synthesis
Aldehyde reactivity in Knoevenagel condensation
Reaction efficiency with malonic acid
Halogenated drug candidate diversification
2,4-Dichloro-3-fluoro substitution for cross-coupling/SNAr
Regioselectivity and SAR exploration
Agrochemical precursor development
Fluorinated benzaldehyde core
Metabolic stability and bioavailability studies
Substituted benzylamine synthesis
Aldehyde group for reductive amination
Amine substrate scope and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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